molecular formula C13H18ClNO B4443476 4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride

4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride

Cat. No.: B4443476
M. Wt: 239.74 g/mol
InChI Key: GHPUTDGFOSEABK-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a but-2-yn-1-amine backbone, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,5-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Alkyne Formation: The next step involves the introduction of the alkyne group. This can be achieved through a Sonogashira coupling reaction, where the phenoxy intermediate reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Amine Introduction: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction where the alkyne intermediate reacts with methylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenoxy)-N-methylbut-2-yn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the alkyne group, converting it to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

4-(2,5-Dimethylphenoxy)-N-methylbut-2-yn-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dimethylphenoxy)methyl]piperidine
  • 4-(2,5-Dimethylphenoxy)piperidine hydrochloride
  • 4-(2,5-Dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide

Uniqueness

4-(2,5-Dimethylphenoxy)-N-methylbut-2-yn-1-amine is unique due to its specific structural features, such as the combination of a phenoxy group with a but-2-yn-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,5-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11-6-7-12(2)13(10-11)15-9-5-4-8-14-3;/h6-7,10,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPUTDGFOSEABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC#CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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